(7Z)-2-AMINO-4-PHENYL-7-(PHENYLMETHYLIDENE)-4H,5H,6H,7H-CYCLOPENTA[B]PYRAN-3-CARBONITRILE
Overview
Description
(7Z)-2-AMINO-4-PHENYL-7-(PHENYLMETHYLIDENE)-4H,5H,6H,7H-CYCLOPENTA[B]PYRAN-3-CARBONITRILE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7Z)-2-AMINO-4-PHENYL-7-(PHENYLMETHYLIDENE)-4H,5H,6H,7H-CYCLOPENTA[B]PYRAN-3-CARBONITRILE typically involves a multi-component reaction. One common method is the cycloaddition reaction of aldehydes, malononitrile, and cyclic 1,3-diketones in organic solvents . The reaction is often catalyzed by basic catalysts such as potassium carbonate and carried out under reflux conditions in ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(7Z)-2-AMINO-4-PHENYL-7-(PHENYLMETHYLIDENE)-4H,5H,6H,7H-CYCLOPENTA[B]PYRAN-3-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and cyano groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions typically use palladium on carbon as a catalyst.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties.
Scientific Research Applications
(7Z)-2-AMINO-4-PHENYL-7-(PHENYLMETHYLIDENE)-4H,5H,6H,7H-CYCLOPENTA[B]PYRAN-3-CARBONITRILE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which (7Z)-2-AMINO-4-PHENYL-7-(PHENYLMETHYLIDENE)-4H,5H,6H,7H-CYCLOPENTA[B]PYRAN-3-CARBONITRILE exerts its effects involves interactions with various molecular targets. These include:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Receptor Binding: It can interact with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
2-amino-4-phenyl-4H-chromene-3-carbonitrile: Similar in structure but with a chromene ring instead of a cyclopenta[b]pyran ring.
2-amino-4H-pyran-3-carbonitrile: Lacks the benzylidene and phenyl substituents, making it less complex.
2-amino-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile: Contains a chromene ring and is structurally related.
Uniqueness
(7Z)-2-AMINO-4-PHENYL-7-(PHENYLMETHYLIDENE)-4H,5H,6H,7H-CYCLOPENTA[B]PYRAN-3-CARBONITRILE is unique due to its specific ring structure and substituents, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(7E)-2-amino-7-benzylidene-4-phenyl-5,6-dihydro-4H-cyclopenta[b]pyran-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O/c23-14-19-20(16-9-5-2-6-10-16)18-12-11-17(21(18)25-22(19)24)13-15-7-3-1-4-8-15/h1-10,13,20H,11-12,24H2/b17-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJLHSCOZOCNPV-GHRIWEEISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1=CC3=CC=CC=C3)OC(=C(C2C4=CC=CC=C4)C#N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CC2=C(/C1=C/C3=CC=CC=C3)OC(=C(C2C4=CC=CC=C4)C#N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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